C22H30N4O5S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a cyanobenzene moiety. It has a molecular weight of 494.6274 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(4-methylbenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
- 2-{4-[(4-chlorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
- 2-{4-[(4-fluorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
Uniqueness
The uniqueness of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide lies in its specific structural features, such as the presence of the cyanobenzene moiety and the dioxothiolan ring, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C22H30N4O5S2 |
---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O5S2/c1-4-15(2)19(21(28)25-22-23-11-13-32-22)24-20(27)16-6-5-12-26(14-16)33(29,30)18-9-7-17(31-3)8-10-18/h7-11,13,15-16,19H,4-6,12,14H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,16?,19-/m0/s1 |
InChI-Schlüssel |
MMEKXAOIGMUOLB-RJYAGPCLSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.